5-Amino-2-methylpyridin-4-ol
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Overview
Description
5-Amino-2-methylpyridin-4-ol is a chemical compound belonging to the pyridine derivatives. It is known for its significant alkalinity and the presence of an alcoholic hydroxyl group, which allows it to undergo various nucleophilic substitution reactions under alkaline conditions . This compound is used in organic synthesis and medicinal chemistry, particularly in the modification and production of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Amino-2-methylpyridin-4-ol involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol within a pressure reactor . The reaction is carried out at 180°C for 16 hours under a pressure of 12.5 bar. After cooling, the mixture is neutralized with hydrochloric acid and the product is isolated through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of pressure reactors and controlled reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylpyridin-4-ol undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of an alcoholic hydroxyl group, it can participate in nucleophilic substitution reactions under alkaline conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Potassium Hydroxide (KOH): Used in nucleophilic substitution reactions.
Methanol: Common solvent for reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium hydroxide in methanol yields this compound .
Scientific Research Applications
5-Amino-2-methylpyridin-4-ol has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a material in organic synthesis for the modification and production of drug molecules.
Medicinal Chemistry: Acts as an intermediate in the synthesis of selective mineralocorticoid receptor antagonists, such as finerenone, which is used to lower the risk of severe kidney and heart problems.
Biological Research: Utilized in the study of various biological pathways and mechanisms due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Amino-2-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s significant alkalinity and nucleophilic properties allow it to interact with various biological molecules, leading to modifications in their structure and function . This interaction is crucial in its role as an intermediate in drug synthesis and its applications in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Amino-2-methylpyridin-4-ol is unique due to its specific structure, which includes both an amino group and an alcoholic hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-amino-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-4-2-6(9)5(7)3-8-4/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
IOPYEAIQLXDIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)N |
Origin of Product |
United States |
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